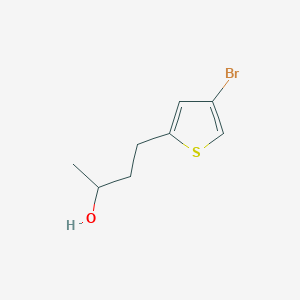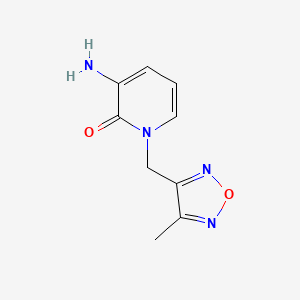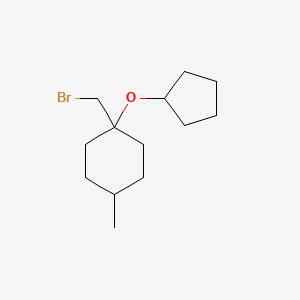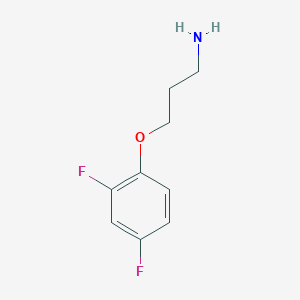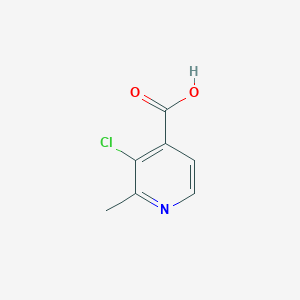
4-Hepten-2-ol, (4E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-hepten-2-one: is an organic compound with the molecular formula C7H12O. It is a type of unsaturated ketone, characterized by the presence of a double bond between the fourth and fifth carbon atoms and a ketone functional group on the second carbon atom. This compound is known for its distinct aroma and is used in various applications, including flavoring and fragrance industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trans-4-hepten-2-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the trans isomer.
Industrial Production Methods: In industrial settings, trans-4-hepten-2-one can be produced through catalytic processes involving the selective hydrogenation of heptadienone. This method ensures high yield and purity of the product, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Trans-4-hepten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of trans-4-hepten-2-one can yield heptanol, with common reducing agents including sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptanol.
Substitution: Various alcohols and ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Trans-4-hepten-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its role in biological pathways and its potential as a biomarker for certain metabolic processes.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use in drug development.
Industry: It is used in the flavor and fragrance industry due to its distinct aroma, and in the production of various consumer products.
Mécanisme D'action
The mechanism of action of trans-4-hepten-2-one involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, influencing cellular signaling pathways. The compound’s double bond and carbonyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions that modulate its biological activity.
Comparaison Avec Des Composés Similaires
Trans-4-hepten-2-one can be compared with other similar compounds, such as:
Trans-2-hepten-1-ol: An unsaturated alcohol with similar structural features but different functional groups.
Heptanal: A saturated aldehyde with a similar carbon chain length but lacking the double bond.
Heptanoic acid: A saturated carboxylic acid derived from the oxidation of trans-4-hepten-2-one.
Uniqueness: Trans-4-hepten-2-one is unique due to its combination of an unsaturated carbon chain and a ketone functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in the flavor and fragrance industry.
Propriétés
Numéro CAS |
58927-81-4 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(E)-hept-4-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3/b5-4+ |
Clé InChI |
KZUFTCBJDQXWOJ-SNAWJCMRSA-N |
SMILES isomérique |
CC/C=C/CC(C)O |
SMILES canonique |
CCC=CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


